molecular formula C26H28N6O3 B10871823 7-benzyl-1,3-dimethyl-8-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-1,3-dimethyl-8-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10871823
M. Wt: 472.5 g/mol
InChI Key: HXCYFGSLBWOFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-BENZYL-1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C26H28N6O3 It belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, a dimethyl group, and a piperazine ring substituted with a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, introduction of the benzyl and dimethyl groups, and the attachment of the piperazine ring with the methylbenzoyl substituent. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 7-BENZYL-1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-BENZYL-1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE include:

Uniqueness

The uniqueness of 7-BENZYL-1,3-DIMETHYL-8-[4-(4-METHYLBENZOYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural features, such as the combination of the benzyl group, dimethyl groups, and the piperazine ring with a methylbenzoyl substituent. These features confer unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzoyl)piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C26H28N6O3/c1-18-9-11-20(12-10-18)23(33)30-13-15-31(16-14-30)25-27-22-21(24(34)29(3)26(35)28(22)2)32(25)17-19-7-5-4-6-8-19/h4-12H,13-17H2,1-3H3

InChI Key

HXCYFGSLBWOFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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